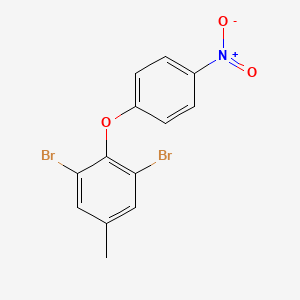![molecular formula C14H20O8 B14293762 Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate CAS No. 112429-68-2](/img/structure/B14293762.png)
Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate is an organic compound that features both acetic acid and phenyl acetate functionalities. This compound is characterized by the presence of two hydroxymethyl groups attached to the phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate typically involves the esterification of 2,3-bis(hydroxymethyl)phenol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The ester functionality can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: The oxidation of the hydroxymethyl groups results in the formation of 2,3-bis(carboxymethyl)phenyl acetate.
Reduction: The reduction of the ester group yields 2,3-bis(hydroxymethyl)phenol.
Substitution: Electrophilic aromatic substitution reactions produce various substituted derivatives of the phenyl ring.
Applications De Recherche Scientifique
Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The ester functionality can undergo hydrolysis, releasing acetic acid and 2,3-bis(hydroxymethyl)phenol, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl acetate: Lacks the hydroxymethyl groups, making it less versatile in chemical reactions.
2,3-bis(hydroxymethyl)phenol: Lacks the ester functionality, limiting its applications in esterification reactions.
Acetic acid: A simple carboxylic acid without the phenyl ring, making it less structurally complex.
Uniqueness
Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate is unique due to the presence of both hydroxymethyl and ester functionalities, allowing it to participate in a wide range of chemical reactions and applications. Its structural complexity and versatility make it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
112429-68-2 |
|---|---|
Formule moléculaire |
C14H20O8 |
Poids moléculaire |
316.30 g/mol |
Nom IUPAC |
acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate |
InChI |
InChI=1S/C10H12O4.2C2H4O2/c1-7(13)14-10-4-2-3-8(5-11)9(10)6-12;2*1-2(3)4/h2-4,11-12H,5-6H2,1H3;2*1H3,(H,3,4) |
Clé InChI |
FHUFWUGCTLBZQL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.CC(=O)OC1=CC=CC(=C1CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


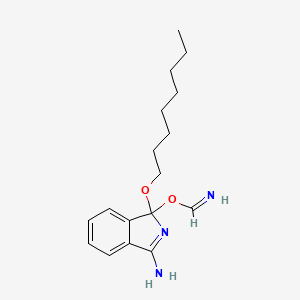
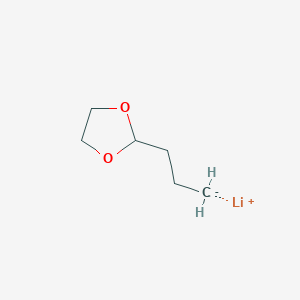
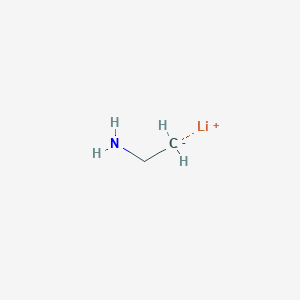
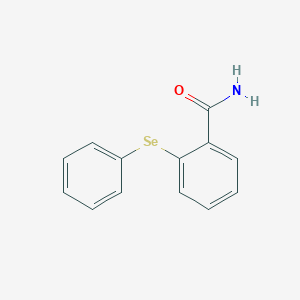
![6,11-Dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14293717.png)

![3-[(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]pentane-2,4-dione](/img/structure/B14293730.png)
![5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium](/img/structure/B14293733.png)
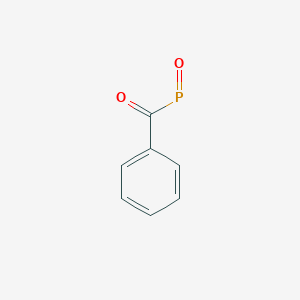
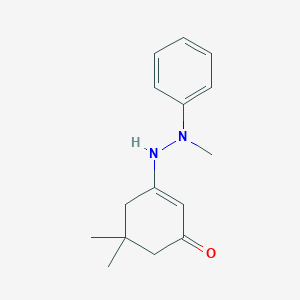

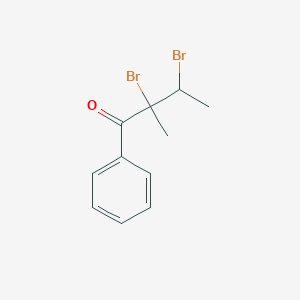
![4-(3-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}propyl)aniline](/img/structure/B14293773.png)
